molecular formula C21H23N5O3 B11017113 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide

Cat. No.: B11017113
M. Wt: 393.4 g/mol
InChI Key: QMAXCURUSVNLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound that features a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps. One common method involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with N-(4-phenylbutan-2-yl)glycinamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets. The benzotriazinone core can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
  • N-(4-oxo-1,2,3-benzotriazin-3-yl)propionamide
  • N-(4-oxo-1,2,3-benzotriazin-3-yl)butyramide

Uniqueness

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide is unique due to its specific substitution pattern and the presence of the phenylbutan-2-yl group. This structural feature imparts distinct physicochemical properties and biological activities compared to other benzotriazinone derivatives.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C21H23N5O3/c1-15(11-12-16-7-3-2-4-8-16)23-19(27)13-22-20(28)14-26-21(29)17-9-5-6-10-18(17)24-25-26/h2-10,15H,11-14H2,1H3,(H,22,28)(H,23,27)

InChI Key

QMAXCURUSVNLBO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.